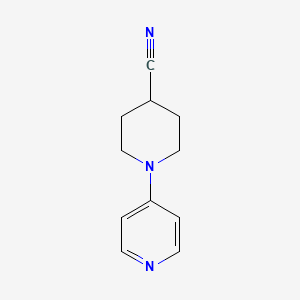

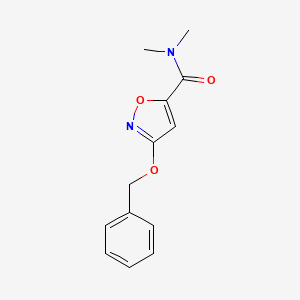

1-(Pyridin-4-yl)piperidine-4-carbonitrile

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antiviral Activity

The compound has shown promising characteristics in relation to the vaccinia virus . In many cases, the new compounds showed lower IC50 values in comparison to the known antiviral drug Cidofovir . The lowest IC50 value has been shown by 1,2,4-triazine .

Antifungal Activity

3-(Pyridin-4-yl)-1,2,4-triazines, which can be synthesized from the compound, have shown various types of biological activity, including antifungal .

Sedative-Hypnotic Activity

The compound has also shown sedative-hypnotic activity . This makes it a potential candidate for the development of new sedative drugs.

Anti-Inflammatory Activity

The compound has demonstrated anti-inflammatory activity . This suggests its potential use in the treatment of inflammatory diseases.

Antiproliferative Activity

The compound has shown antiproliferative activity . This indicates its potential use in the development of anticancer drugs.

Herbicidal Activity

The compound has also shown herbicidal activity . This suggests its potential use in the development of new herbicides.

Enzyme Inhibitor

The compound has shown activity as an enzyme inhibitor . This suggests its potential use in the development of new drugs that work by inhibiting specific enzymes.

Synthesis of Novel Compounds

The compound can be used in the synthesis of novel 3-(pyridin-4-yl)-1,2,4-triazines and their 4-nitrophenyl analogs . These new compounds can have a wide range of applications in various fields of research.

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-pyridin-4-ylpiperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c12-9-10-3-7-14(8-4-10)11-1-5-13-6-2-11/h1-2,5-6,10H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDGPCBQPYJDZBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C#N)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pyridin-4-yl)piperidine-4-carbonitrile | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-(4-methylpiperazino)pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2360000.png)

![2-Chloro-N-[2-(3-hydroxyphenyl)pyrimidin-5-yl]acetamide](/img/structure/B2360002.png)

![2-[[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2360004.png)

![3-Methyl-2-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyridine](/img/structure/B2360009.png)

![2-(2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2360013.png)

![4-[1-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-methoxyethyl)butanamide](/img/structure/B2360020.png)

![7,11-Diphenyl-3,9-dithioxo-2,4,8,10-tetraazaspiro[5.5]undecane-1,5-dione](/img/structure/B2360021.png)